Elaidolinolenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elaidolinolenic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2This compound is essential for human health as it is a precursor to other important fatty acids and plays a crucial role in maintaining cell membrane integrity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-9,12,15-trienoic acid can be achieved through several steps starting from commercially available precursors. One common method involves the use of 7-bromo-heptan-1-ol, which undergoes a series of reactions including copper-catalyzed couplings and nitrile formation to yield the desired product .
Industrial Production Methods: Industrial production of octadeca-9,12,15-trienoic acid typically involves extraction from plant oils such as flaxseed, chia, and hemp. The oil is extracted using cold pressing or solvent extraction methods, followed by purification processes to isolate the fatty acid .
Chemical Reactions Analysis
Types of Reactions: Elaidolinolenic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and peroxides under mild to moderate conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel is commonly used.
Substitution: Alcohols and amines in the presence of catalysts or activating agents are used for esterification and amidation reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Elaidolinolenic acid has numerous applications in scientific research:
Mechanism of Action
Elaidolinolenic acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Elaidolinolenic acid is unique among similar compounds due to its specific structure and biological activity. Similar compounds include:
Gamma-linolenic acid (octadeca-6,9,12-trienoic acid): Found in evening primrose oil, it has different double bond positions and distinct biological effects.
Pinolenic acid (octadeca-5,9,12-trienoic acid): Found in pine seed oil, it has a different double bond configuration and is used for its appetite-suppressing properties.
Punicic acid (octadeca-9,11,13-trienoic acid): Found in pomegranate seed oil, it has conjugated double bonds and is studied for its anti-cancer properties.
Each of these compounds has unique properties and applications, highlighting the diversity and importance of polyunsaturated fatty acids in various fields.
Properties
CAS No. |
1955-33-5 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |
InChI Key |
DTOSIQBPPRVQHS-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
melting_point |
29.5 - 30 °C |
Key on ui other cas no. |
28290-79-1 463-40-1 68132-21-8 1955-33-5 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.